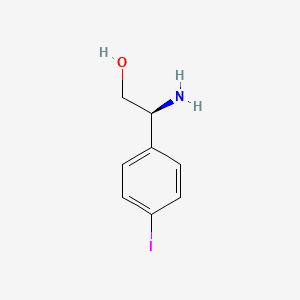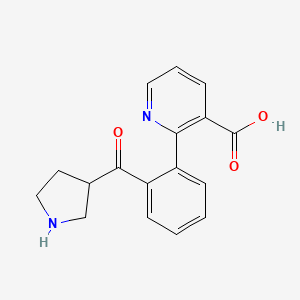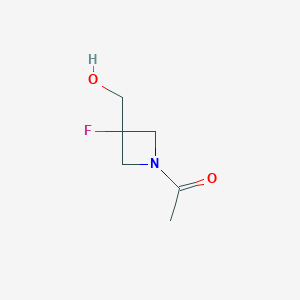
1-(3-Fluoro-3-(hydroxymethyl)azetidin-1-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-Fluoro-3-(hydroxymethyl)azetidin-1-yl]ethanone is a chemical compound with the molecular formula C6H10FNO2 and a molecular weight of 147.15 g/mol . This compound features a unique azetidine ring substituted with a fluoro and hydroxymethyl group, making it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
The synthesis of 1-[3-Fluoro-3-(hydroxymethyl)azetidin-1-yl]ethanone can be achieved through several synthetic routes. One common method involves the reaction of azetidine with fluoroacetaldehyde under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
1-[3-Fluoro-3-(hydroxymethyl)azetidin-1-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the ethanone moiety can be reduced to form an alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-[3-Fluoro-3-(hydroxymethyl)azetidin-1-yl]ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 1-[3-Fluoro-3-(hydroxymethyl)azetidin-1-yl]ethanone exerts its effects involves interactions with various molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the hydroxymethyl group can participate in hydrogen bonding, stabilizing the compound’s interaction with its target. These interactions can modulate biological pathways, leading to the observed effects .
Comparaison Avec Des Composés Similaires
1-[3-Fluoro-3-(hydroxymethyl)azetidin-1-yl]ethanone can be compared with other azetidine derivatives, such as:
1-[3-Chloro-3-(hydroxymethyl)azetidin-1-yl]ethanone: Similar structure but with a chloro group instead of a fluoro group.
1-[3-Hydroxy-3-(hydroxymethyl)azetidin-1-yl]ethanone: Contains a hydroxy group instead of a fluoro group.
The presence of the fluoro group in 1-[3-Fluoro-3-(hydroxymethyl)azetidin-1-yl]ethanone makes it unique, as fluorine can significantly alter the compound’s reactivity and biological activity compared to its chloro or hydroxy analogs .
Propriétés
Formule moléculaire |
C6H10FNO2 |
|---|---|
Poids moléculaire |
147.15 g/mol |
Nom IUPAC |
1-[3-fluoro-3-(hydroxymethyl)azetidin-1-yl]ethanone |
InChI |
InChI=1S/C6H10FNO2/c1-5(10)8-2-6(7,3-8)4-9/h9H,2-4H2,1H3 |
Clé InChI |
HPUWOBRPEGKFNT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CC(C1)(CO)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


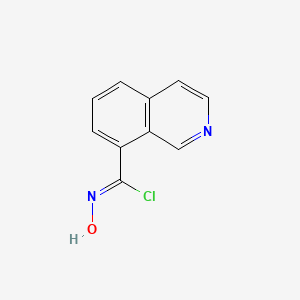
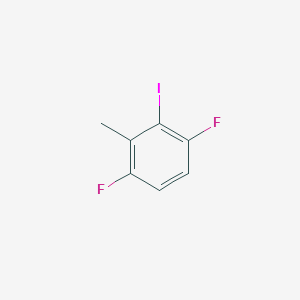
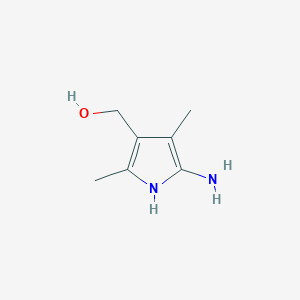
![tert-Butyl [1,1'-biphenyl]-4-ylcarbamate](/img/structure/B12860461.png)
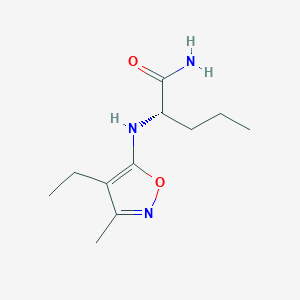
![4-Amino-2'-(benzyloxy)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12860469.png)

![5-amino-8-(furan-2-yl)-3-(2-methoxyethyl)thiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidin-2(3H)-one](/img/structure/B12860480.png)

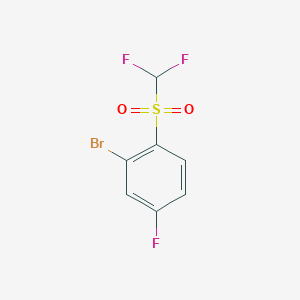
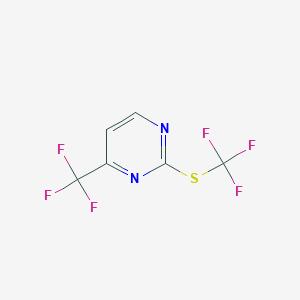
![3-Bromo-3H-pyrrolo[2,3-b]pyridine](/img/structure/B12860507.png)
